molecular formula C20H16ClN5O2S B2440533 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 893918-67-7

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2440533
CAS No.: 893918-67-7
M. Wt: 425.89
InChI Key: WCFIHSYTLWFRGI-UHFFFAOYSA-N
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Description

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O2S and its molecular weight is 425.89. The purity is usually 95%.
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Properties

IUPAC Name

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2S/c1-28-16-7-5-14(6-8-16)25-18(27)11-29-20-17-10-24-26(19(17)22-12-23-20)15-4-2-3-13(21)9-15/h2-10,12H,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFIHSYTLWFRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide represents a novel class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have gained attention due to their diverse biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C19H18ClN5O2S\text{C}_{19}\text{H}_{18}\text{Cl}\text{N}_5\text{O}_2\text{S}

Key Features

  • Pyrazolo[3,4-d]pyrimidine core : Known for its role in various biological activities.
  • Thioether linkage : May enhance interaction with biological targets.
  • Methoxyphenyl group : Potentially increases lipophilicity and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation in cancer cells .
  • Anti-inflammatory Effects : Similar compounds in the pyrazolo[3,4-d]pyrimidine class exhibit anti-inflammatory properties by modulating microglial activation, which is significant in neurodegenerative diseases .
  • Apoptosis Induction : Studies indicate that the compound may promote apoptosis in cancer cells through the activation of intrinsic pathways .

Biological Activity Data

The following table summarizes the biological activities and findings from various studies involving similar pyrazolo derivatives:

StudyCompoundActivityIC50 Value (µM)Target
12bAnti-proliferative against A549 cells8.21EGFR
VariousCDK inhibition25 nM (most potent)CDK2
CDMPOAnti-inflammatory in LPS-stimulated microgliaNot specifiedMicroglial activation

Case Studies

  • Anticancer Activity : A study explored the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest. It demonstrated significant cytotoxicity against various cancer cell lines, with particular emphasis on the inhibition of CDK2 and EGFR pathways .
  • Neuroprotective Effects : In models of neuroinflammation, compounds similar to this compound were shown to attenuate inflammatory responses and protect dopaminergic neurons from degeneration .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds featuring the pyrazolo[3,4-d]pyrimidine scaffold exhibit promising anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated for their ability to inhibit cyclin-dependent kinase 2 (CDK2), a critical target in cancer therapy. The inhibition of CDK2 can lead to the suppression of tumor cell proliferation and induction of apoptosis in various cancer cell lines .

Case Study: CDK2 Inhibition

  • Compound : Pyrazolo[3,4-d]pyrimidine derivatives
  • Target : CDK2
  • Outcome : Significant inhibition of cell growth in cancer cell lines, suggesting potential for further development as anticancer agents .

Antimicrobial Properties

The antimicrobial activity of pyrazolo[3,4-d]pyrimidine derivatives has also been investigated. These compounds have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Study: Antimicrobial Activity

  • Compound : Pyrazolo[3,4-d]pyrimidine derivatives
  • Target : Various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
  • Outcome : Exhibited moderate to high antimicrobial activity compared to standard antibiotics .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, pyrazolo[3,4-d]pyrimidine compounds have been studied for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Case Study: Anti-inflammatory Activity

  • Compound : Pyrazolo[3,4-d]pyrimidine derivatives
  • Target : Inflammatory cytokines (e.g., TNF-alpha)
  • Outcome : Reduction in inflammation markers in vitro and in vivo models .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of pyrazolo[3,4-d]pyrimidine derivatives is crucial for optimizing their pharmacological profiles. SAR studies have revealed that specific substitutions on the pyrazolo ring can significantly enhance biological activity and selectivity towards desired targets.

SubstitutionEffect on Activity
3-chloro groupIncreased anticancer activity
4-methoxy groupEnhanced anti-inflammatory effects
Thioether linkageImproved antimicrobial potency

Chemical Reactions Analysis

Key Reaction Mechanisms

2.1 Formation of the Pyrazolo[3,4-d]pyrimidine Ring
This heterocyclic system forms through a cascade of cyclization and condensation steps. For example:

  • A pyrazole derivative reacts with a pyrimidine fragment (e.g., amidine) to form the fused ring system.

  • The 3-chlorophenyl substituent may be introduced via halogenation of the phenyl ring or through cross-coupling reactions (e.g., Suzuki) if a boronic acid precursor is used .

2.2 Thioether Formation
The sulfanyl group is added via nucleophilic aromatic substitution (SNAr) or alkylation:

  • SNAr Mechanism : A meta-chlorinated pyrazolo-pyrimidine core reacts with a mercaptide ion under basic conditions, replacing the leaving group (e.g., Cl) with a sulfur nucleophile.

  • Alkylation : Reaction of a thiol (e.g., H2S) with an alkyl halide or sulfonate derivative of the pyrazolo-pyrimidine.

2.3 Acetamide Coupling
The amide bond forms through a two-step process:

  • Activation of the carboxylic acid to a more reactive intermediate (e.g., mixed anhydride).

  • Nucleophilic attack by the amine (4-methoxyphenylamine) to form the amide.

Reaction Conditions and Optimization

Reaction TypeTypical ConditionsYield Considerations
Pyrazolo-pyrimidine coreDMF, 100–120°C, 6–12 hHigh yields (>70%) reported.
Thioether installationNaSH, EtOH/H2O, reflux, 8–12 hDependent on leaving group reactivity.
Acetamide couplingDCC/HOBt, DMF, rt, 4–6 hYields vary (50–80%).

Functional Group Reactivity and Stability

Functional GroupReactivity/InstabilityMitigation Strategies
Thioether (-S-)Susceptible to oxidation (e.g., H2O2)Use inert atmospheres; avoid strong acids/bases.
Acetamide (-NHCO-)Hydrolysis under acidic conditionsProtect with tert-butoxycarbonyl (Boc) group during synthesis.
Pyrazolo-pyrimidineSensitivity to UV lightStore in amber vials; avoid prolonged exposure.

Comparison with Analog Compounds

CompoundKey Structural DifferencesBiological Activity
N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamideFluorophenyl substituentEnhanced enzyme-binding affinity.
2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamideBenzodioxin substituentIncreased lipophilicity for CNS targets.

Q & A

Q. What are the established synthetic routes for this compound, and how are substituent positions confirmed?

Methodological Answer: The compound is synthesized via nucleophilic substitution between 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one and α-chloroacetamide derivatives (e.g., 2-chloro-N-(4-methoxyphenyl)acetamide) in a polar aprotic solvent (e.g., acetone) under basic conditions (e.g., K₂CO₃). Reaction optimization typically involves stirring at room temperature for 8–12 hours . Substituent positions are confirmed using X-ray crystallography or advanced NMR techniques (e.g., 2D NOESY for spatial proximity analysis) .

Q. What spectroscopic methods are used for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for pyrazolo-pyrimidine core) and acetamide methylene (δ ~4.2 ppm) .
  • IR Spectroscopy : Confirm thioether (C–S stretch, ~650 cm⁻¹) and amide (N–H bend, ~1550 cm⁻¹; C=O stretch, ~1680 cm⁻¹) functionalities .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion for C₂₀H₁₅ClN₆O₂S: calculated 438.06, observed 438.07) .

Advanced Research Questions

Q. How can reaction yields be optimized for the thioether linkage formation?

Methodological Answer: Yield optimization focuses on:

  • Catalyst Use : Transition-metal catalysts (e.g., CuI) enhance thiol–halogen coupling efficiency .
  • Temperature Control : Heating at 60–80°C improves reaction kinetics but may require inert atmosphere (N₂/Ar) to prevent oxidation .
  • Solvent Selection : DMF or DMSO increases solubility of aromatic intermediates but may complicate purification; acetone/THF balances yield and practicality .

Q. How should researchers resolve contradictions in bioactivity data across analogs?

Methodological Answer: Contradictions (e.g., variable antimicrobial activity in analogs) are addressed via:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 4-methoxyphenyl with 4-nitrophenyl) to assess electronic/steric effects .
  • Dose-Response Assays : Test compounds at multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of analogs with target proteins (e.g., bacterial dihydrofolate reductase) .

Q. What strategies mitigate poor aqueous solubility during in vitro assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or tertiary amines) at the pyrimidine or acetamide positions .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .

Q. How is the compound’s metabolic stability assessed in preclinical models?

Methodological Answer:

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH to measure t₁/₂ via LC-MS quantification of parent compound depletion .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
  • Metabolite ID : Use high-resolution LC-MS/MS to detect hydroxylated or demethylated metabolites .

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